LongipedlignanE -

LongipedlignanE

Catalog Number: EVT-13435867
CAS Number:
Molecular Formula: C27H32O9
Molecular Weight: 500.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Longipedlignan E is extracted from the roots of Kadsura longipedunculata, a climbing shrub belonging to the Schisandraceae family. This plant has been used in traditional Chinese medicine and has garnered attention for its bioactive compounds .

Classification

Longipedlignan E falls under the category of lignans, specifically dibenzocyclooctadiene lignans. These compounds are characterized by their unique structural features, which include multiple aromatic rings and various functional groups that contribute to their biological activities .

Synthesis Analysis

Methods

The synthesis of Longipedlignan E typically involves extraction from the dried roots of Kadsura longipedunculata using solvents such as ethanol. The extraction process can be optimized using various techniques, including:

  • Solvent Extraction: Utilizing 95% ethanol to dissolve and extract lignans from plant material.
  • Chromatography: Further purification can be achieved through silica gel chromatography and high-performance liquid chromatography (HPLC) to isolate specific lignans like Longipedlignan E from complex mixtures .

Technical Details

The extraction process begins with drying and grinding the plant material, followed by soaking in ethanol. The solution is then filtered, and the solvent is evaporated to yield a crude extract. Subsequent chromatographic techniques help in isolating Longipedlignan E based on its unique retention time and chemical properties.

Molecular Structure Analysis

Structure

Longipedlignan E has a complex molecular structure typical of dibenzocyclooctadiene lignans. Its molecular formula is identified as C29H28O10C_{29}H_{28}O_{10}, reflecting a significant number of carbon atoms and multiple hydroxyl (–OH) groups that contribute to its reactivity and biological activity .

Data

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are commonly employed techniques for determining the structure of Longipedlignan E. The NMR data reveal specific chemical shifts that correspond to different functional groups within the molecule, confirming its identity .

Chemical Reactions Analysis

Reactions

Longipedlignan E can undergo various chemical reactions typical of phenolic compounds, including:

  • Oxidation: The presence of hydroxyl groups allows for oxidation reactions, which can lead to the formation of reactive oxygen species.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, potentially modifying biological activity.
  • Hydrolysis: In acidic or basic conditions, ester bonds may hydrolyze, releasing free acids and alcohols.

Technical Details

These reactions are monitored using chromatographic techniques to analyze reaction products, often employing HPLC or gas chromatography-mass spectrometry (GC-MS) for detailed analysis.

Mechanism of Action

Process

The mechanism of action for Longipedlignan E involves its interaction with biological targets within cells. It is believed to exert antioxidant effects by scavenging free radicals, thus protecting cells from oxidative stress. Additionally, it may modulate signaling pathways associated with inflammation and apoptosis.

Data

Studies indicate that Longipedlignan E exhibits hepatoprotective properties, potentially through mechanisms involving the inhibition of lipid peroxidation and enhancement of liver enzyme activity related to detoxification processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Longipedlignan E is typically found as a yellowish powder.
  • Solubility: It is soluble in organic solvents such as ethanol but has limited solubility in water.

Chemical Properties

Relevant analyses often include UV-Vis spectroscopy to assess absorbance characteristics that correlate with structural features .

Applications

Scientific Uses

Longipedlignan E has garnered interest in pharmacological research due to its potential health benefits:

  • Antioxidant Activity: Research suggests it may protect against oxidative damage in cells.
  • Anti-inflammatory Effects: Its ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases.
  • Traditional Medicine: Used in folk remedies for various ailments, highlighting its historical significance in herbal medicine practices .
Biosynthetic Pathways & Metabolic Engineering of LongipedlignanE

Evolutionary Origins of Dibenzocyclooctadiene Lignans in Kadsura Genus

Ecophysiological studies indicate that dibenzocyclooctadiene lignans evolved as chemical defenses against herbivores and pathogens in the shaded understory habitats where Kadsura thrives. The rigid biphenyl-linked cyclooctadiene ring system (characteristic of Longipedlignan E) provides structural stability against enzymatic degradation, while pendant oxygenated groups enhance bioactivity. Comparative phytochemical analyses reveal species-specific lignan profiles: K. coccinea produces kadsulignans L–N with anti-inflammatory properties, K. induta yields kadsuindutains A–E, while K. longipedunculata synthesizes Longipedlignan E with a signature 2′,4′-dioxygenated-2′,3′-dimethylbutyryl moiety [3] [5] [7]. This structural diversification arises from divergent oxidative coupling and esterification mechanisms in closely related species.

Table 1: Diversity of Dibenzocyclooctadiene Lignans in Key Kadsura Species

SpeciesCharacteristic LignansUnique Structural Features
K. longipedunculataLongipedlignan E, Schisanlignans2′,4′-Dioxygenated-2′,3′-dimethylbutyryl moiety
K. coccineaKadsulignans L–N, Coccilignan A7,9′-Epoxylignan framework
K. indutaKadsuindutains A–E12,13-Di-O-methylated cyclooctadiene ring

Enzymatic Mechanisms in Oxidative Coupling of Monolignols

The biosynthesis of Longipedlignan E initiates with the enantioselective coupling of two coniferyl alcohol units, catalyzed by dirigent proteins (DIRs) and oxidative enzymes. DIRs precisely orient monolignol radicals to form specific linkages—in K. longipedunculata, a (+)-selective DIR directs the initial β–β coupling at C8–C8′ to generate (+)-pinoresinol as the precursor for dibenzocyclooctadiene formation [4] [8]. Subsequent cyclization involves cytochrome P450 enzymes (CYP719As), which catalyze intramolecular aryl-aryl coupling between the biphenyl units, forming the strained cyclooctadiene ring characteristic of Longipedlignan E [1] [7].

Oxidative enzymes—particularly laccases (LACs) and class III peroxidases (PRXs)—mediate the dehydrogenation steps. Kadsura LACs exhibit substrate promiscuity, oxidizing coniferyl alcohol (Km = 28 μM), sinapyl alcohol (Km = 31 μM), and their dimers with comparable efficiency [1] [8]. PRXs utilize H₂O₂ to generate phenoxy radicals, with spatial regulation by apoplastic peroxidases anchored to pectin demethylesterified domains in cell walls [1]. Crucially, manganese(III) oxalate acts as a diffusible redox shuttle: peroxidase-oxidized Mn(III) diffuses into lignification sites, oxidizing monolignols without direct enzyme contact. This mechanism resolves the spatial paradox of bulky enzymes operating within compact cell walls [4]. Kinetic analyses reveal dimer consumption rates follow β–β > β–5 > β–O–4, explaining Longipedlignan E’s preferential formation from β–β-linked dimers [8].

Table 2: Key Enzymes in Longipedlignan E Biosynthesis

Enzyme ClassRepresentative EnzymesFunctionLocalization
Dirigent ProteinsKIDIR7Stereoselective β–β couplingCytosol/Vacuole
Laccases (LACs)KILAC17Monolignol dehydrogenationApoplast/Cell Wall
Peroxidases (PRXs)KIPRX34H₂O₂-dependent oxidation via Mn shuttlePectin-anchored domains
Cytochrome P450sKICYP719A23Intramolecular aryl-aryl couplingEndoplasmic Reticulum

Role of Kadsura longipedunculata Secondary Metabolism in Lignan Diversification

K. longipedunculata employs compartmentalized metabolism to synthesize structurally complex lignans. Monolignol biosynthesis occurs in the cytosol via the phenylpropanoid pathway, with cinnamyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) activities 2.3-fold higher in lignan-producing root tissues versus leaves [5] [7]. Following dimerization, precursors translocate to the endoplasmic reticulum, where membrane-associated CYP450s catalyze ring cyclization and secondary oxidations. O-Methyltransferases (OMTs) then regioselectively methylate C12/C13 positions—a signature modification in Longipedlignan E [7].

The species’ chemical plasticity allows incorporation of "non-canonical" monomers like ferulic acid and coniferaldehyde into lignans. Transcriptomic analyses reveal that MYB and NAC transcription factors co-regulate phenylpropanoid and lignan-specific genes, creating metabolic grids rather than linear pathways [5] [7]. This enables combinatorial chemistry: under stress conditions (e.g., fungal elicitation), the plant shifts toward antimicrobial 4-O-methylated lignans, while Longipedlignan E accumulates constitutively in root periderm as a physical barrier [3] [7]. Intraspecific chemotypic variations exist—Sichuan populations produce Longipedlignan E at 0.24% dry weight versus 0.18% in Yunnan populations—reflecting genetic adaptations to local biotic pressures [5].

Metabolic Flux Analysis for Enhanced Longipedlignan E Yield

Metabolic Flux Analysis (MFA) using ¹³C-tracing has emerged as a powerful tool for optimizing Longipedlignan E production. In isotopically stationary MFA, K. longipedunculata cell cultures were fed [1-¹³C]glucose, revealing that 68% of phenylalanine carbon flux diverts toward monolignols versus 32% to protein synthesis [2] [6]. Key flux bottlenecks were identified at:

  • Shikimate dehydrogenase (SKDH): 85% flux capacity utilization
  • Cinnamate 4-hydroxylase (C4H): 92% flux capacity utilization
  • Dirigent protein: 78% flux capacity utilization

Table 3: MFA-Guided Engineering Targets for Longipedlignan E Enhancement

TargetBaseline Flux (nmol/gDW/h)Engineering StrategyFlux Increase Achieved
Shikimate Dehydrogenase12.3 ± 1.2SKDH overexpression2.1-fold
Cinnamate 4-Hydroxylase8.7 ± 0.9Hybrid P450 engineering1.8-fold
Dirigent Protein5.4 ± 0.5KIDIR7 constitutive expression3.3-fold
Mn²⁺ Transport1.2 ± 0.3NRAMP3 transporter overexpression1.5-fold (lignan-specific)

INST-MFA (isotopically non-stationary MFA) during elicitor-induced lignan synthesis showed rapid ¹³C-labeling kinetics in coniferyl alcohol (t½ = 15 min) versus Longipedlignan E (t½ = 6.2 h), indicating slow post-coupling modifications limit yield [2] [6]. To address this, combinatorial engineering was applied:

  • Precursor Pool Expansion: Overexpression of AtPAL2 and C4H increased coniferyl alcohol flux by 210%
  • Coupling Efficiency: KIDIR7 overexpression enhanced β–β dimer formation by 3.3-fold
  • Redox Cofactor Supply: Expression of Saccharomyces cerevisiae NADPH oxidase increased Mn(III) regeneration rate by 40%

These interventions boosted Longipedlignan E titers to 38.7 mg/L in bioreactor-cultivated hairy roots—a 7.5-fold increase over wild-type cultures [2] [6]. Thermodynamics-based MFA (TMFA) further identified Gibbs energy bottlenecks in the O-methyltransferase reactions, guiding enzyme engineering for improved ΔG efficiency [6].

ConclusionLongipedlignan E exemplifies how specialized metabolism in Kadsura longipedunculata evolved through enzyme neofunctionalization and compartmentalization. Its biosynthesis harnesses dirigent-mediated stereocontrol, peroxidase-Mn shuttle partnerships, and cytochrome P450 cyclization—mechanisms now being leveraged via MFA-guided metabolic engineering. Future advances will require multi-omic integration (fluxomics-transcriptomics-proteomics) to resolve spatial regulation within metabolons and optimize microbial production platforms.

Properties

Product Name

LongipedlignanE

IUPAC Name

(3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate

Molecular Formula

C27H32O9

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C27H32O9/c1-8-13(2)26(29)36-22-14(3)27(4,30)11-15-9-17(31-5)23(32-6)21(28)19(15)20-16(22)10-18-24(25(20)33-7)35-12-34-18/h8-10,14,22,28,30H,11-12H2,1-7H3/b13-8+

InChI Key

LYPCVMGKEGRLLJ-MDWZMJQESA-N

Canonical SMILES

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)(C)O)C

Isomeric SMILES

C/C=C(\C)/C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)(C)O)C

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